

Ethyl acetoacetate-13C4 CAS number and molecular weight

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Compound of Interest

Compound Name: Ethyl acetoacetate-13C4

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Technical Guide: Ethyl Acetoacetate-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl acetoacetate-¹³C₄, a stable isotopelabeled compound crucial for a variety of applications in research and development. This document details its fundamental properties, provides a general synthesis protocol, and outlines its use as an internal standard in quantitative analytical methods.

Core Data Presentation

The fundamental properties of Ethyl acetoacetate-¹³C₄ are summarized in the table below for quick reference.



Property	Value
CAS Number	84508-55-4
Molecular Weight	134.11 g/mol
Molecular Formula	¹³ C ₄ C ₂ H ₁₀ O ₃
Appearance	Not specified, typically a liquid
Applications	Stable isotope for proteomics research, synthetic intermediate, tracer, internal standard for NMR, GC-MS, or LC-MS analysis.[1]

Experimental Protocols General Synthesis of Ethyl Acetoacetate-13C4 via Claisen Condensation

This protocol describes a general method for the synthesis of Ethyl acetoacetate-¹³C₄, adapted from the well-established Claisen condensation of ethyl acetate. The synthesis of the isotopically labeled compound requires the use of ¹³C-labeled ethyl acetate.

Principle: The Claisen condensation involves the base-catalyzed self-condensation of an ester containing α -hydrogens to form a β -keto ester. In this case, two molecules of Ethyl acetate- $^{13}C_4$ react to form Ethyl acetoacetate- $^{13}C_4$.

Materials:

- Ethyl acetate-¹³C₄
- Sodium ethoxide (or another suitable strong base)
- Anhydrous ethanol (as solvent)
- Hydrochloric acid (for neutralization)
- Anhydrous magnesium sulfate (for drying)



Appropriate glassware for reflux and distillation

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol.
- Addition of Labeled Ester: Ethyl acetate-¹³C₄ is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.
- Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction.
- Neutralization: The reaction mixture is cooled to room temperature and then neutralized by the slow addition of dilute hydrochloric acid.
- Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer containing the product is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., diethyl ether) to maximize product recovery.
- Drying and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude Ethyl acetoacetate-¹³C₄ is then purified by fractional distillation under reduced pressure.

Quantitative Analysis Using Ethyl Acetoacetate-13C4 as an Internal Standard

Ethyl acetoacetate-¹³C₄ is an ideal internal standard for the quantification of unlabeled ethyl acetoacetate or related analytes in complex matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This method, known as stable isotope dilution analysis (SIDA), offers high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.

Principle: A known amount of the stable isotope-labeled internal standard (Ethyl acetoacetate- ¹³C₄) is added to the sample containing the analyte of interest (unlabeled ethyl acetoacetate).



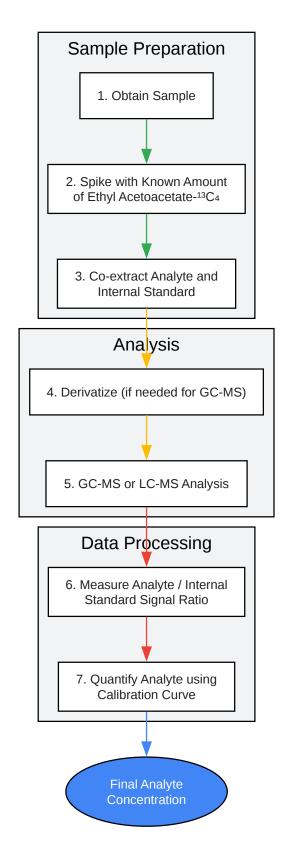
The analyte and the internal standard are co-extracted and analyzed. Since they have nearly identical chemical and physical properties, any loss during sample preparation or variations in instrument response will affect both compounds equally. The concentration of the analyte is then determined by measuring the ratio of the analyte's signal to the internal standard's signal.

Procedure:

- Sample Preparation: The biological or environmental sample is homogenized and prepared according to the specific analytical method.
- Spiking with Internal Standard: A precise and known amount of a standard solution of Ethyl acetoacetate-13C4 is added to the prepared sample.
- Extraction: The analyte and the internal standard are co-extracted from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
- Derivatization (for GC-MS, if necessary): For GC-MS analysis, it may be necessary to derivatize the analyte and internal standard to increase their volatility and thermal stability.
- Instrumental Analysis: The extracted and prepared sample is injected into the GC-MS or LC-MS system. The mass spectrometer is set to monitor specific ions for both the unlabeled analyte and the ¹³C-labeled internal standard.
- Quantification: A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is calculated based on the measured ratio of the analyte to the internal standard and the calibration curve.

Mandatory Visualization





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Caption: Workflow for quantitative analysis using Ethyl acetoacetate-13C4 as an internal standard.

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References

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